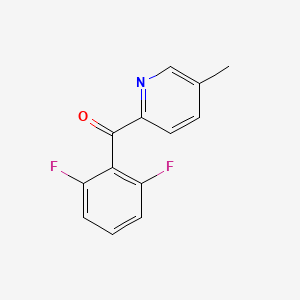

2-(2,6-Difluorobenzoyl)-5-methylpyridine

概要

説明

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine .

Synthesis Analysis

A method for continuously producing “2,6-Difluorobenzoyl isocyanate” involves dissolving 2,6-difluorobenzamide in a solvent, heating and dehydrating to obtain an anhydrous 2,6-difluorobenzamide solution, and then dissolving triphosgene in a dry solvent to obtain a triphosgene solution .

Chemical Reactions Analysis

“2,6-Difluorobenzoyl chloride” has been used in Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone, and N,N-diacetyl-4-phenoxyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluorobenzoyl chloride” include a density of 1.4±0.1 g/cm3, boiling point of 186.5±0.0 °C at 760 mmHg, melting point of 128-132 °C (lit.), and a molecular weight of 176.548 .

科学的研究の応用

Chemical Synthesis and Structural Studies

The chemical synthesis and exploration of structures involving 2,6-difluorobenzoyl compounds have been widely studied. For instance, the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzil through fluorination and hydrolysis processes demonstrates the adaptability of difluorobenzoyl compounds in chemical synthesis. This process has been utilized for the preparation of the benzoylurea insecticide Teflubenzuron, showcasing the compound's relevance in agricultural chemistry due to its high yield, good quality, and minimal environmental contamination (Shi-long, 2006).

Additionally, the structural analysis of compounds related to 2-(2,6-Difluorobenzoyl)-5-methylpyridine has been conducted. The crystal structure of 2-methylpyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate, a molecular salt related to difluorobenzoyl derivatives, was determined, revealing significant anticonvulsant activity at low concentrations (Mangaiyarkarasi & Kalaivani, 2013). This suggests the potential of difluorobenzoyl compounds in pharmaceutical applications.

Coordination Chemistry and Luminescence

The coordination chemistry of 2,6-difluorobenzoyl derivatives has been explored, with research focusing on the synthesis of luminescent lanthanide compounds for biological sensing. The study on the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands indicates the versatile applications of these compounds in developing luminescent materials for biological applications, underscoring the diverse functionality of difluorobenzoyl-related structures (Halcrow, 2005).

Electrocatalytic Applications

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid, demonstrates the compound's role in facilitating environmentally friendly synthetic pathways. This method avoids the use of volatile and toxic solvents, highlighting the potential of difluorobenzoyl derivatives in green chemistry (Feng et al., 2010).

Material Science and Photophysical Properties

The connection between NHC ligand count and photophysical properties in Fe(II) photosensitizers was investigated, showcasing the importance of structural modification on the photochemical properties of materials. This study emphasizes the impact of difluorobenzoyl derivatives on the development of noble metal-free photosensitizers for photocatalytic applications (Zimmer et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as diflubenzuron, a benzoylphenyl urea, primarily target the insect cuticle, which consists of an epidermal cell layer and the overlying cuticle it has secreted . The two major components of the insect cuticle are protein and chitin .

Mode of Action

It can be inferred from related compounds that it may interfere with the synthesis of chitin, a polymer of acetylglucosamine, in the insect cuticle . This interference could disrupt the formation and maintenance of the cuticle, leading to detrimental effects on the insect.

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect the pathways involved in chitin synthesis and protein-chitin interactions in the insect cuticle .

Result of Action

Based on the mode of action, it can be inferred that the compound may cause disruption in the formation and maintenance of the insect cuticle, leading to detrimental effects on the insect .

特性

IUPAC Name |

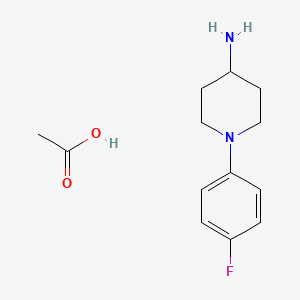

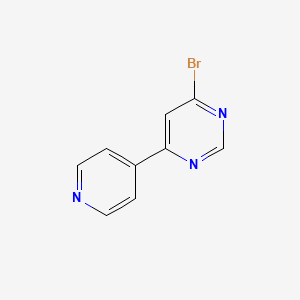

(2,6-difluorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-5-6-11(16-7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHOYLYXEUGCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)